molecular formula C20H14F2N4O2S B2597522 N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide CAS No. 1797160-78-1

N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2597522
CAS No.: 1797160-78-1
M. Wt: 412.41
InChI Key: JCMBJBCHWDZLCG-UHFFFAOYSA-N
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Description

N-(3-(2-((2,4-Difluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide is a heterocyclic compound featuring a thiazole core linked to a 2,4-difluorophenylamino group and a substituted phenyl ring.

Properties

IUPAC Name

N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O2S/c1-11-15(9-23-28-11)19(27)24-14-4-2-3-12(7-14)18-10-29-20(26-18)25-17-6-5-13(21)8-16(17)22/h2-10H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMBJBCHWDZLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and isoxazole intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amine or alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses . For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting the downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs from the provided evidence, focusing on molecular features, synthesis, and spectral characteristics.

Compound Core Structure Key Substituents Synthesis Method Purity/Data Reference
N-(3-(2-((2,4-Difluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide Thiazole + Isoxazole 2,4-Difluorophenylamino, 5-methylisoxazole, phenyl linker Not explicitly described in evidence Limited data in evidence; inferred from analogs
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole + Thiophene 3-Methoxy-4-(trifluoromethyl)phenyl, nitrothiophene HATU-mediated coupling in dichloromethane with triethylamine 42% purity (LCMS); C₁₆H₁₀F₃N₃O₄S₂
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole + Thiophene 3,5-Difluorophenyl, nitrothiophene Same as above 99.05% purity (LCMS); C₁₄H₇F₂N₃O₃S₂
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole (5) Thiazole + Triazole Multiple fluorophenyl groups, triazole-methyl Crystallized from dimethylformamide; triclinic P̄I symmetry High yield; planar conformation with perpendicular fluorophenyl group
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole + Sulfonylphenyl 2,4-Difluorophenyl, sulfonylphenyl, tautomeric thione Reflux of hydrazinecarbothioamides in NaOH; confirmed by IR (νC=S at 1247–1255 cm⁻¹) Tautomerism confirmed via IR/NMR; absence of C=O band (~1663 cm⁻¹)
3-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide Isoxazole 2-Chlorophenyl, 2,4-difluorophenyl, 5-methylisoxazole Not explicitly described Listed as a commercial compound (CymitQuimica)

Structural and Functional Differences

  • Heterocyclic Cores :

    • The target compound combines thiazole and isoxazole moieties, distinguishing it from analogs with thiophene () or triazole cores (). The dual heterocyclic system may enhance binding specificity compared to single-core analogs .
    • Compounds with triazole-thione groups () exhibit tautomerism, which is absent in the target compound due to its stable carboxamide linkage .
  • Substituent Effects: The 2,4-difluorophenylamino group in the target compound is a common feature in antifungal and kinase-inhibitor scaffolds (e.g., diflufenican in ). This contrasts with 3,5-difluorophenyl or trifluoromethyl substituents in , which may alter electronic properties and bioavailability .
  • Synthesis and Purity :

    • Thiophene-carboxamide analogs () show significant purity variability (42% vs. 99%), likely due to challenges in nitro-group incorporation. The target compound’s synthesis route is undefined in the evidence, but its structural similarity to ’s isoxazole-carboxamide suggests comparable coupling strategies (e.g., HATU-mediated amidation) .

Spectral and Crystallographic Insights

  • IR/NMR Trends :

    • The absence of a C=O band (~1663 cm⁻¹) in triazole-thiones () contrasts with the target compound’s carboxamide carbonyl, which would exhibit a strong νC=O signal near 1680 cm⁻¹ .
    • LCMS data for thiophene-carboxamides () confirm molecular weights (e.g., 429.35 g/mol for C₁₆H₁₀F₃N₃O₄S₂), providing a benchmark for the target compound’s expected mass (~430–450 g/mol) .
  • Crystallography :

    • Fluorophenyl-containing thiazoles () adopt planar conformations with perpendicular aryl groups, suggesting similar spatial arrangements in the target compound’s difluorophenyl-thiazole moiety .

Biological Activity

N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H17F2N3O2SC_{19}H_{17}F_{2}N_{3}O_{2}S, with a molecular weight of 389.4 g/mol. The structural components include a thiazole ring, an isoxazole moiety, and a difluorophenyl group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antitumor Activity : Several studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds in this class showed significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) in both 2D and 3D assays .
  • Antimicrobial Properties : Thiazole derivatives have also been reported to possess antimicrobial activity against various pathogens. In vitro studies suggest that certain derivatives can effectively inhibit the growth of bacteria and fungi .

The mechanisms by which this compound exerts its effects can include:

  • DNA Interaction : Many thiazole derivatives interact with DNA by binding to the minor groove or intercalating between base pairs, which can lead to inhibition of DNA replication and transcription .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, such as protein kinases or demethylases, thereby disrupting cancer cell survival pathways .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

  • Antitumor Efficacy : A study investigating the antitumor potential of thiazole derivatives found that certain compounds exhibited IC50 values as low as 6.26 μM against HCC827 lung cancer cells in 2D assays, indicating strong antitumor activity .
  • Antimicrobial Activity : Another research highlighted the antifungal activity of thiazole derivatives against Candida albicans, with some compounds showing MIC values comparable to standard antifungal agents like ketoconazole .

Data Tables

Activity Type Cell Line/Pathogen IC50/MIC Value Reference
AntitumorHCC8276.26 μM
AntimicrobialCandida albicans1.23 μg/mL

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